![molecular formula C16H16ClNO4S B5788332 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and addiction.
Mecanismo De Acción
CGP 7930 acts as a selective antagonist of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activity of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, CGP 7930 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes such as learning and memory.
Biochemical and Physiological Effects:
CGP 7930 has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward processing and addiction. CGP 7930 has also been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CGP 7930 in lab experiments is its selectivity for N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, which allows for precise modulation of synaptic transmission. However, one limitation of using CGP 7930 is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research involving CGP 7930. One area of interest is the potential therapeutic applications of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine antagonists in the treatment of neurological disorders such as schizophrenia and addiction. Another area of research is the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the development of more potent and selective N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine antagonists for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
CGP 7930 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzylamine, followed by the addition of glycine and subsequent purification steps.
Aplicaciones Científicas De Investigación
CGP 7930 has been widely used in scientific research to study the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, anxiety, and addiction. CGP 7930 has also been used in preclinical studies to investigate the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-2-4-13(5-3-12)10-18(11-16(19)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIFDWILKLMFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.